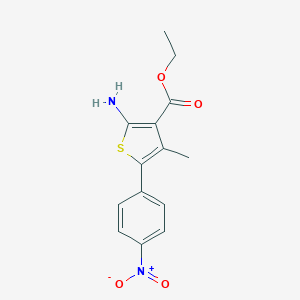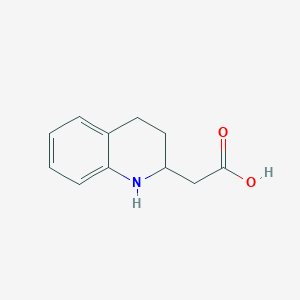![molecular formula C34H27P B061724 [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane CAS No. 175648-45-0](/img/structure/B61724.png)
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane, also known as MNP, is a phosphine ligand commonly used in organic synthesis and catalysis. MNP is a versatile ligand that can be used in various reactions to form new carbon-carbon and carbon-heteroatom bonds.
Mécanisme D'action
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane acts as a bidentate ligand, coordinating with transition metals through its phosphorus and naphthalene moieties. The coordination of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane with transition metals enhances the reactivity of the metal center and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in various reactions is still being investigated, and further studies are needed to fully understand its role in catalysis.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane. However, [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has been reported to have low toxicity and is considered safe for use in lab experiments. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has also been used in the synthesis of biologically active compounds, such as anticancer agents and antibiotics, indicating its potential for pharmaceutical applications.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has several advantages in lab experiments, including its high stability, low toxicity, and versatility as a ligand in various reactions. However, [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has some limitations, such as its high cost and limited availability. Further research is needed to develop more efficient and cost-effective synthesis methods for [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane.
Orientations Futures
There are several future directions for the research on [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane. One direction is to investigate the mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in various reactions and to develop new catalytic systems using [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane as a ligand. Another direction is to explore the potential of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in the synthesis of biologically active compounds and to develop new pharmaceutical applications. Additionally, research on the synthesis of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane and its derivatives is needed to improve the efficiency and reduce the cost of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane synthesis.
Applications De Recherche Scientifique
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has been widely used in various organic synthesis reactions, including Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has also been used as a ligand in transition metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation reactions. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has shown promising results in these reactions, indicating its potential as a versatile ligand in organic synthesis and catalysis.
Propriétés
Numéro CAS |
175648-45-0 |
|---|---|
Nom du produit |
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane |
Formule moléculaire |
C34H27P |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C34H27P/c1-25-20-21-26-12-8-10-18-31(26)33(25)34-28(23-22-27-13-9-11-19-32(27)34)24-35(29-14-4-2-5-15-29)30-16-6-3-7-17-30/h2-23H,24H2,1H3 |
Clé InChI |
JKNVWQAMGWXTBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

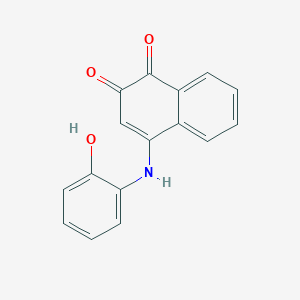
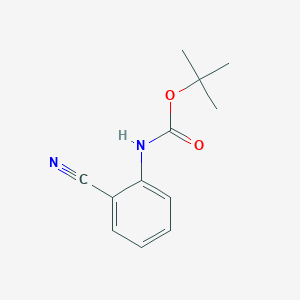
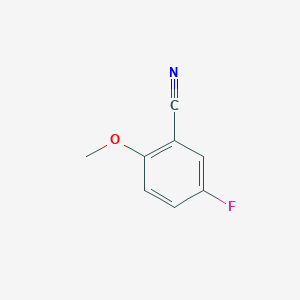
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
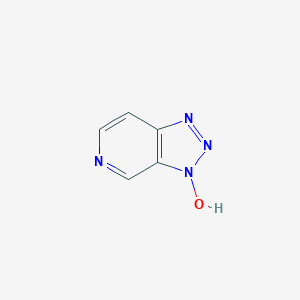

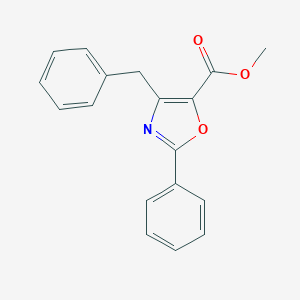
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
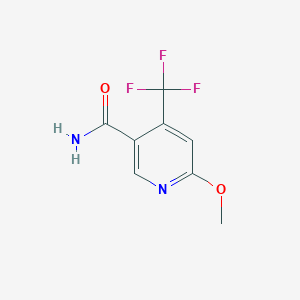
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
